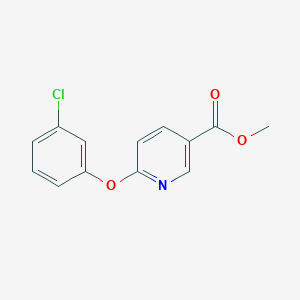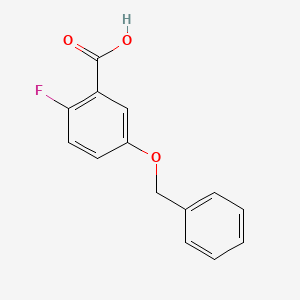
5-(Benzyloxy)-2-fluorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyloxy compounds are often used in organic chemistry as protective groups, particularly for alcohols . They can be removed under relatively mild conditions. Fluorobenzoic acids are aromatic compounds where one or more hydrogen atoms in the benzene ring are replaced by fluorine atoms. They are often used in the synthesis of pharmaceuticals and other organic compounds .
Synthesis Analysis
While specific synthesis methods for “5-(Benzyloxy)-2-fluorobenzoic acid” are not available, benzyloxy and fluorobenzoic compounds are often synthesized through nucleophilic aromatic substitution reactions or electrophilic aromatic substitutions .Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzene ring with a benzyloxy group (an oxygen atom bonded to a benzyl group) and a fluorine atom attached at the 5th and 2nd carbon atoms, respectively. A carboxylic acid group (-COOH) would also be attached to the benzene ring .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, benzyloxy compounds are often involved in reactions where the benzyloxy group acts as a protecting group, being removed or modified during the reaction . Fluorobenzoic acids can participate in various reactions typical of aromatic carboxylic acids, such as esterification and amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Generally, benzyloxy compounds are stable under normal conditions but can be sensitive to strong oxidizing agents . Fluorobenzoic acids, like other halogenated carboxylic acids, are typically crystalline solids at room temperature .科学的研究の応用
5-(Benzyloxy)-2-fluorobenzoic acid is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the development of new materials, and the production of agrochemicals. It is also used in the synthesis of fluorescent dyes, as a reagent for the synthesis of heterocyclic compounds, and as a catalyst for various organic reactions.
作用機序
Target of Action
Benzyloxy compounds have been known to interact with various enzymes and receptors in the body . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of Action
Benzyloxy compounds generally interact with their targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . The fluorine atom in the compound could form a strong hydrogen bond with the target, while the benzyloxy group could interact with hydrophobic regions of the target.
Biochemical Pathways
Benzyloxy compounds have been implicated in various biochemical pathways, including oxidative stress pathways and signal transduction pathways . The compound could potentially affect these pathways, leading to downstream effects on cellular functions.
Pharmacokinetics
Benzyloxy compounds are generally well-absorbed due to their lipophilic nature . They are likely to be distributed throughout the body, metabolized by liver enzymes, and excreted in the urine and feces.
Result of Action
Benzyloxy compounds have been known to induce various cellular responses, including changes in gene expression, enzyme activity, and cell signaling . The specific effects of 5-(Benzyloxy)-2-fluorobenzoic acid would depend on its specific targets and mode of action.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, including temperature, pH, and the presence of other compounds . For example, the compound’s activity could be affected by the pH of the environment, as this could influence the compound’s ionization state and hence its ability to interact with its targets.
実験室実験の利点と制限
5-(Benzyloxy)-2-fluorobenzoic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is stable and easy to store. It is also soluble in many organic solvents, making it easy to work with. However, it is a highly reactive compound, and must be handled with care to avoid unwanted side reactions.
将来の方向性
There are many potential future directions for the use of 5-(Benzyloxy)-2-fluorobenzoic acid. It could be used in the synthesis of new pharmaceuticals and agrochemicals, as well as in the development of new materials. It could also be used in the synthesis of fluorescent dyes, as a reagent for the synthesis of heterocyclic compounds, and as a catalyst for various organic reactions. Additionally, it could be explored as a potential treatment for certain diseases, and further research could be done to better understand its biochemical and physiological effects.
合成法
5-(Benzyloxy)-2-fluorobenzoic acid can be synthesized by a variety of methods, including the Friedel-Crafts acylation of 2-fluorobenzoic acid with benzyl chloride in the presence of aluminum chloride as a catalyst. This method is simple and efficient, and yields high yields of the desired product. Other methods include the reaction of benzyl alcohol with 2-fluorobenzoic acid in the presence of aluminum chloride, and the reaction of 2-fluorobenzoic acid with benzyl bromide in the presence of a base.
Safety and Hazards
特性
IUPAC Name |
2-fluoro-5-phenylmethoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-13-7-6-11(8-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDGMBWHENHXCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-Fluoro-phenyl)-pyrido[3,2-d]pyrimidine-2,4-diol, 95%](/img/structure/B6322315.png)
![[2,4-Difluoro-3-(trifluoromethyl)phenyl]boronic acid, 98%](/img/structure/B6322323.png)
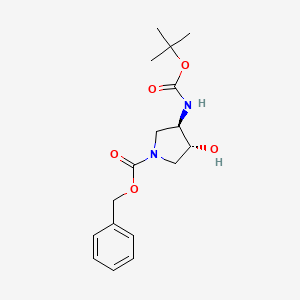
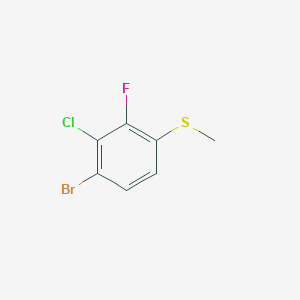
![7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B6322341.png)
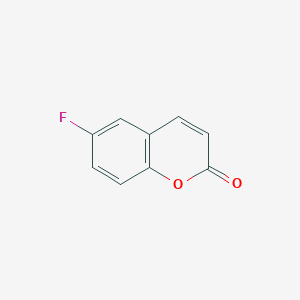
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazole](/img/structure/B6322355.png)

